Cas no 1631027-15-0 (TRANS-4-(AMINOMETHYL)OXOLAN-3-OL)

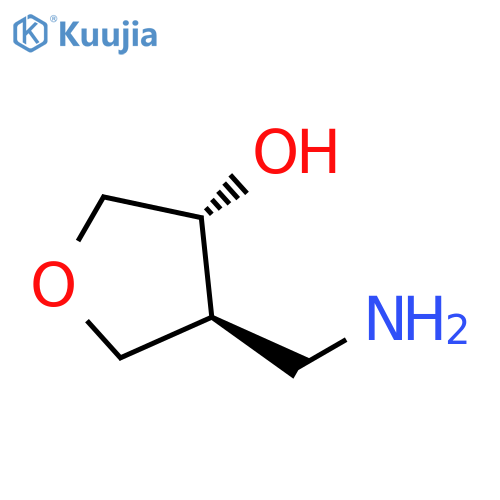

1631027-15-0 structure

商品名:TRANS-4-(AMINOMETHYL)OXOLAN-3-OL

CAS番号:1631027-15-0

MF:C5H11NO2

メガワット:117.146341562271

CID:5291885

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 化学的及び物理的性質

名前と識別子

-

- TRANS-4-(AMINOMETHYL)OXOLAN-3-OL

- 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4S)-rel-

-

- インチ: 1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1

- InChIKey: MUTHVSUAOIYRHX-WHFBIAKZSA-N

- ほほえんだ: O1C[C@H](CN)[C@@H](O)C1

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-100MG |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 100MG |

¥ 2,739.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-500MG |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 500MG |

¥ 7,299.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255201-100mg |

trans-4-(Aminomethyl)oxolan-3-ol |

1631027-15-0 | 98% | 100mg |

¥3585 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-500mg |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 500mg |

¥7299.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-250mg |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 250mg |

¥4382.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-1g |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 1g |

¥10943.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-100.0mg |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 100.0mg |

¥2739.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-500.0mg |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 500.0mg |

¥7299.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-1.0g |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 1.0g |

¥10943.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL8005-250MG |

trans-4-(aminomethyl)oxolan-3-ol |

1631027-15-0 | 95% | 250MG |

¥ 4,382.00 | 2023-04-14 |

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1631027-15-0 (TRANS-4-(AMINOMETHYL)OXOLAN-3-OL) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 4770-00-7(3-cyano-4-nitroindole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1631027-15-0)TRANS-4-(AMINOMETHYL)OXOLAN-3-OL

清らかである:99%

はかる:1g

価格 ($):1475.0